molecular formula C12H17NO B12312549 3-(3-Methoxyphenyl)-3-methylpyrrolidine

3-(3-Methoxyphenyl)-3-methylpyrrolidine

Cat. No.: B12312549
M. Wt: 191.27 g/mol
InChI Key: FRUJQSYHJKSUMV-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-3-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 3-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-3-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with methylamine and a suitable reducing agent to form the corresponding imine. This imine is then cyclized to form the pyrrolidine ring. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic hydrogenation. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-3-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyphenyl)-3-methylpyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-3-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylacetonitrile: Shares the methoxyphenyl group but differs in the presence of a nitrile group.

    3-Methoxyphenylpropan-1-amine: Similar structure with an amine group instead of the pyrrolidine ring.

    3-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of the pyrrolidine ring.

Uniqueness

3-(3-Methoxyphenyl)-3-methylpyrrolidine is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(3-methoxyphenyl)-3-methylpyrrolidine

InChI

InChI=1S/C12H17NO/c1-12(6-7-13-9-12)10-4-3-5-11(8-10)14-2/h3-5,8,13H,6-7,9H2,1-2H3

InChI Key

FRUJQSYHJKSUMV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C2=CC(=CC=C2)OC

Origin of Product

United States

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